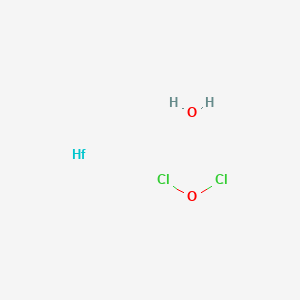

Hafnium oxychloride hydrate

描述

Hafnium oxychloride hydrate: is a chemical compound with the formula HfOCl2 · xH2O . It is a white crystalline substance that is highly pure, often used in various scientific and industrial applications. The compound is known for its high purity, typically excluding zirconium, and is available in different degrees of hydration .

准备方法

Synthetic Routes and Reaction Conditions: Hafnium oxychloride hydrate can be synthesized through several methods. One common method involves the reaction of hafnium tetrachloride (HfCl4) with water. The reaction conditions, such as temperature and concentration, can be adjusted to obtain the desired degree of hydration .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving hafnium oxide (HfO2) in hydrochloric acid (HCl). The solution is then evaporated to crystallize the this compound. This method ensures high purity and consistency in the final product .

化学反应分析

Types of Reactions: Hafnium oxychloride hydrate undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it can hydrolyze to form hafnium hydroxide and hydrochloric acid.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.

Substitution: The chloride ions in this compound can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent.

Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

Substitution: Various anions can be introduced to replace chloride ions.

Major Products Formed:

Hydrolysis: Hafnium hydroxide and hydrochloric acid.

Oxidation and Reduction: Products depend on the specific redox reaction.

Substitution: New hafnium compounds with different anions.

科学研究应用

Hafnium oxychloride hydrate has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of hafnium oxychloride hydrate involves its ability to hydrolyze and form hafnium hydroxide. This hydrolysis reaction is crucial in many of its applications, such as the formation of hafnium oxide nanoparticles. The molecular targets and pathways involved depend on the specific application, such as its interaction with biological tissues in medical applications or its role in catalysis in chemical reactions .

相似化合物的比较

Zirconium oxychloride hydrate: Similar in structure and properties due to the close relationship between hafnium and zirconium.

Hafnium tetrachloride: Another hafnium compound used in various applications, but differs in its reactivity and uses.

Hafnium oxide: A product of the hydrolysis of hafnium oxychloride hydrate, widely used in electronics and optics.

Uniqueness: this compound is unique due to its high purity and specific hydration levels, which make it suitable for specialized applications in scientific research and industry. Its ability to form hafnium oxide nanoparticles is particularly valuable in materials science and catalysis .

生物活性

Hafnium oxychloride hydrate (HfOCl₂·nH₂O) is a compound that has garnered interest in various fields, including materials science and biomedicine. This article delves into its biological activity, focusing on its effects on cellular behavior, potential applications in biocompatible materials, and its catalytic properties.

This compound is characterized by its chemical formula HfOCl₂·nH₂O, where "n" indicates the number of water molecules associated with the hafnium oxychloride. The structure typically features hafnium in a +4 oxidation state coordinated with oxygen and chlorine atoms. This unique arrangement contributes to its stability and reactivity in various environments.

Biological Activity Overview

Research has indicated that hafnium compounds, including this compound, exhibit significant biological activities. These activities can be categorized into several key areas:

- Cellular Proliferation and Differentiation

- Anti-inflammatory Effects

- Catalytic Activity in Biological Contexts

1. Cellular Proliferation and Differentiation

Studies have shown that hafnium oxide (HfO₂), a derivative of hafnium oxychloride, can enhance osteogenesis (bone formation) while reducing osteoclastogenesis (bone resorption). In vitro experiments using pre-osteoblast (MC3T3-E1) and pre-osteoclast (4B12) cell lines demonstrated that HfO₂ significantly increased the proliferation of MC3T3-E1 cells without affecting the proliferation of 4B12 cells .

| Cell Line | Proliferation Effect | Statistical Significance |

|---|---|---|

| MC3T3-E1 | Increased | p < 0.001 |

| 4B12 | No effect | n.s. |

2. Anti-inflammatory Effects

Hafnium oxide has also been studied for its anti-inflammatory properties. In experiments involving macrophage cell lines (RAW 264.7), HfO₂ treatment reduced lipopolysaccharide (LPS)-induced morphological changes associated with inflammation, suggesting a potential role in modulating immune responses .

3. Catalytic Activity

The catalytic properties of this compound have been explored, particularly in the context of electrocatalysis for hydrogen evolution reactions (HER). Nitrogen-modified hafnium oxides have shown promising results as alternatives to platinum-based catalysts due to their high catalytic activity and stability in acidic media . This property may extend to biological applications where catalysis plays a role in metabolic processes.

Case Studies

Case Study 1: Osteogenic Potential of Hafnium Compounds

A study investigated the effects of hafnium oxide layers deposited via atomic layer deposition (ALD) on osteoblasts and osteoclasts. The results indicated that HfO₂ not only enhanced osteogenic activity but also exhibited anti-inflammatory effects by modulating macrophage responses .

Case Study 2: Incorporation in Polyurethane Foams

Another research effort focused on incorporating hafnium oxychloride into polyurethane foams, revealing that even small amounts could significantly alter the foam's morphology and potentially enhance its mechanical properties . This study highlights the versatility of hafnium compounds in material science applications.

属性

IUPAC Name |

chloro hypochlorite;hafnium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPMNFKQNLGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O(Cl)Cl.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2HfO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721715 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15461-28-6 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15461-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。